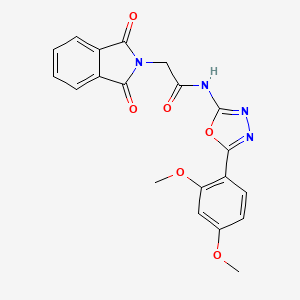

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethoxyphenyl group. The oxadiazole is linked via a methylene bridge to an acetamide moiety bearing a 1,3-dioxoisoindoline group.

Properties

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O6/c1-28-11-7-8-14(15(9-11)29-2)17-22-23-20(30-17)21-16(25)10-24-18(26)12-5-3-4-6-13(12)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCKDWIXABBJID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Dimethoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl group onto the oxadiazole ring.

Incorporation of the Phthalimide Moiety: The phthalimide group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxadiazole intermediate is replaced by the phthalimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring or the phthalimide moiety, potentially converting them into more reactive intermediates.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the oxadiazole ring might produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 360.282 g/mol. The compound features an oxadiazole ring which is known for its broad biological activity profile.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.5 to 8 µg/mL against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

- Cell Lines Tested : The compound has been tested against various cancer cell lines including prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), HeLa (cervical cancer), and breast cancer (MCF7) cells.

- Results : Significant anti-proliferative effects were observed with IC50 values often falling below 10 µM for several derivatives. For example, some derivatives showed IC50 values as low as 0.14 µM against A549 lung cancer cells .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

-

Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression such as:

- Topoisomerase

- Histone deacetylase (HDAC)

- Poly(ADP-ribose) polymerase (PARP)

- Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of action of oxadiazole derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Substituent Diversity : The target compound’s 2,4-dimethoxyphenyl group contrasts with 3,4-dimethoxy (2c) or benzofuran (2a) substituents, altering electronic and steric profiles.

- Linkage Variations : Thioether linkages (e.g., 2a, 8t) vs. the acetamide bridge in the target compound affect solubility and metabolic stability.

- Synthetic Routes : KOH-mediated cyclization (target, 2c) vs. ultrasonic/K₂CO₃ methods (2a, 8t) influence reaction efficiency and scalability .

Key Observations:

- Activity Correlations : Thiazolidinedione (2c) and indole-sulfanyl (8t) derivatives show anticancer and anti-inflammatory activities, respectively, whereas benzofuran-thio compounds (2a) target microbes.

- Role of Dioxoisoindoline : Analogues with dioxoisoindoline (e.g., ) exhibit antifungal activity, suggesting the target compound may share similar targets.

Physicochemical Properties

Table 3: Molecular Properties and Predicted Parameters

Key Observations:

- Lipophilicity : The target compound’s higher LogP (2.8) vs. 2c (1.9) suggests improved membrane permeability.

- Solubility : Thiazolidinedione derivatives (2c) show better DMSO solubility, critical for in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.